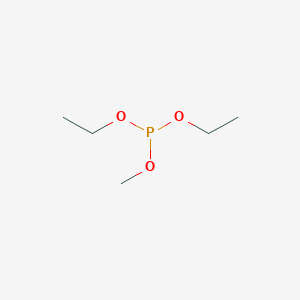

Diethyl methyl phosphite

Description

Structure

2D Structure

Properties

IUPAC Name |

diethyl methyl phosphite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O3P/c1-4-7-9(6-3)8-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZAXPKCGJZGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339492 | |

| Record name | Diethyl methyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20502-41-4 | |

| Record name | Diethyl methyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Diethyl Methyl Phosphite

Established Chemical Synthesis Pathways

Traditional synthetic routes to diethyl methyl phosphite (B83602) have been refined over the years, with two prominent methods being Grignard reagent-mediated syntheses and protocols based on methylphosphonous dichloride.

Grignard Reagent-Mediated Syntheses

The use of Grignard reagents, specifically methylmagnesium chloride, presents a direct route to the formation of the phosphorus-carbon bond in diethyl methyl phosphite. This method typically involves the reaction of a chlorophosphite with the Grignard reagent.

A notable process involves the reaction of diethoxy phosphorus chloride with methylmagnesium chloride. google.com While this pathway can achieve a high yield of 87.1%, it is often associated with higher costs and significant hazards due to the reactive nature of the Grignard reagent. google.com The reaction of diethyl phosphonate (B1237965) with methyl and ethyl Grignard reagents has also been a subject of study.

Methylphosphonous Dichloride-Based Protocols

A widely utilized method for the synthesis of this compound involves the use of methylphosphonous dichloride (CH₃PCl₂) as a key precursor. This protocol typically involves the reaction of methylphosphonous dichloride with ethanol (B145695).

A study focused on this pathway detailed the reaction principle where ethanol and sodium hydride are first reacted, followed by the addition of methylphosphonous dichloride. researchgate.net This modification aims to reduce the formation of hydrochloride salts and improve production efficiency. researchgate.net The reducing capability of sodium hydride also helps in preventing the oxidation of the final product. researchgate.net

Emerging and Industrial Synthesis Techniques

In response to the demands for safer, more efficient, and cost-effective production, research has been directed towards emerging and industrial synthesis techniques. These include the implementation of continuous flow reactors and the rigorous optimization of reaction conditions.

Continuous Flow Reactor Implementations

Continuous flow reactors offer significant advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety, and higher consistency in product quality. For the synthesis of this compound, a "pre-dissolving ammonia" intensification method has been proposed for continuous production in a small jet reactor. researchgate.net

This innovative approach, based on the kinetics of methylphosphonous dichloride substitution and this compound acidolysis, has demonstrated a remarkable increase in selectivity, reaching 98% compared to approximately 80% in a conventional stirred flask. researchgate.net The enhanced mixing and rapid removal of the produced hydrochloric acid are key to this significant improvement. researchgate.net Computational fluid dynamics (CFD) modeling has further supported the industrial feasibility of this "pre-dissolving ammonia" method. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing yield and selectivity while minimizing by-product formation. Extensive research has been conducted to fine-tune the synthesis of this compound.

One patented method details the synthesis from diethyl phosphite and methyl chloride gas in the presence of an acid-binding agent, followed by reduction. google.com This process has been optimized by varying several parameters, as summarized in the tables below.

Table 1: Optimization of Reaction Temperature and Time

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 200 | 1 | 80.0 | 98.2 |

| 50 | 12 | 78.6 | 98.5 |

Data sourced from patent CN103319529A google.com

Table 2: Influence of Acid-Binding Agent on Yield and Purity

| Acid-Binding Agent | Yield (%) | Purity (%) |

| Tri-n-butylamine | 92.6 | 98.2 |

| Triphenylamine | 87.8 | 98.8 |

| Tribenzylamine | 92.4 | 98.8 |

Data sourced from patent CN103319529A google.com

Table 3: Effect of Reducing Agent Reaction Conditions

| Reducing Agent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |

| LiAlH₄ | -20 | 200 | 90.8 | 98.8 |

| LiAlH₄ | -10 | 160 | 89.6 | 98.6 |

| LiAlH₄ | 50 | 20 | 84.4 | 98.5 |

Data sourced from patent CN103319529A google.com

These optimized conditions demonstrate that careful control of the reaction environment can lead to significant improvements in both the yield and purity of the final product, with reported yields reaching as high as 92.6%. google.com

Chemical Reactivity and Mechanistic Investigations of Diethyl Methyl Phosphite

Phosphonylation Reactions

Phosphonylation refers to the introduction of a phosphonate (B1237965) group into an organic molecule. The reactivity of diethyl methyl phosphite (B83602) in these reactions is a subject of specific interest.

SN1 Reaction Pathway Elucidation

A substitution nucleophilic unimolecular (SN1) reaction pathway involves the formation of a carbocation intermediate as the rate-determining step. In the context of diethyl methyl phosphite, this would imply the cleavage of an ethyl-oxygen or methyl-phosphorus bond to form a corresponding cation.

Based on current literature, there is no significant evidence to suggest that this compound undergoes reactions via a distinct SN1 pathway. The reactivity of related organophosphorus compounds often involves other mechanisms. For example, the Arbuzov reaction, a cornerstone of organophosphorus chemistry, proceeds through a mechanism that is closer to a substitution nucleophilic bimolecular (SN2) reaction, where an alkyl halide is attacked by the nucleophilic P(III) center of a phosphite ester. The preparation of diethyl methylphosphonate (B1257008) from triethyl phosphite and methyl iodide is a classic example of this reaction type. orgsyn.org

Mechanistic studies on related compounds, such as the P-C coupling of diethyl phosphite with bromoarenes catalyzed by palladium, indicate complex catalytic cycles rather than simple SN1 or SN2 pathways. rsc.org The elucidation of specific reaction pathways for this compound, particularly concerning the potential for SN1 mechanisms, requires further dedicated kinetic and computational studies.

Addition Reactions with Organic Substrates

The addition of organophosphorus reagents to unsaturated systems is a fundamental method for creating carbon-phosphorus bonds.

Reactions with Unsaturated Carbonyl Compounds (e.g., Acrolein)

The reaction of phosphites with α,β-unsaturated carbonyl compounds can proceed via 1,2-addition (to the carbonyl group) or 1,4-addition (conjugate addition). Research indicates that diethyl acyl phosphites react with unsaturated aldehydes and ketones like propenal (acrolein) and 3-buten-2-one to yield 1,4-addition products. nih.gov However, the reaction outcome can be dependent on the substrate, with other unsaturated aldehydes leading exclusively to 1,2-addition products. nih.gov

It is important to note that these studies often involve diethyl acyl phosphites or, more commonly, diethyl phosphite (HP(O)(OEt)2), which contains a reactive P-H bond that can add across the double bond in a hydrophosphonylation or Michael-type reaction. sigmaaldrich.com Specific studies detailing the reaction of this compound (CH3P(O)(OEt)2) or its P(III) tautomer (CH3P(OEt)2) with acrolein are not prominent in the searched literature. The reactivity of the P(III) form would more likely follow an Arbuzov-type pathway rather than a Michael addition.

Formation of Hydroxymethylphosphonates

The synthesis of α-hydroxyphosphonates, such as hydroxymethylphosphonates, is typically achieved through the Pudovik reaction. This reaction involves the addition of a dialkyl phosphite, which possesses a P-H bond, to a carbonyl compound like an aldehyde or ketone. nih.gov

Specifically, diethyl hydroxymethylphosphonate is prepared by the reaction of diethyl phosphite (HP(O)(OEt)2) with formaldehyde. lew.ro This reaction is often catalyzed by a base, such as triethylamine. nih.gov The process can be optimized using microfluidic reactors to control the exothermic nature of the reaction and improve yield and purity. lew.ro

Synthesis of Hydroxymethyl Phosphonates using Dialkyl Phosphites

Click on a row to display more details

Click to expand

| Starting Phosphite | Carbonyl Source | Product | Typical Yield | Purity | Reference |

|---|---|---|---|---|---|

| Dimethyl phosphite | Formaldehyde | Dimethyl hydroxymethyl phosphonate | >94% | >99% | lew.ro |

| Diethyl phosphite | Formaldehyde | Diethyl hydroxymethyl phosphonate | >94% | >99% | lew.ro |

| Diphenyl phosphite | Formaldehyde | Diphenyl hydroxymethyl phosphonate | >94% | >99% | lew.ro |

This compound lacks the requisite P-H bond for this transformation and is therefore not a suitable starting material for the direct synthesis of hydroxymethylphosphonates via the Pudovik reaction.

Integration into Strecker-Type Processes

The Strecker synthesis and its variations are cornerstone methods for producing α-amino acids and their analogs. The Kabachnik-Fields reaction is a well-known phosphorus-focused variant that yields α-aminophosphonates through a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite. wikipedia.org

The mechanism relies on the hydrophosphonylation of an imine intermediate, which is formed in situ from the amine and carbonyl compound. wikipedia.org This addition step requires a species with a reactive P-H bond. nih.gov Consequently, dialkyl phosphites, such as diethyl phosphite, are the standard phosphorus reagents for this reaction. nih.govwikipedia.org

Catalysts in the Kabachnik-Fields Reaction with Diethyl Phosphite

Click on a row to display more details

Click to expand

| Amine Component | Carbonyl Component | Catalyst | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Benzylamine | TEMPONE (ketone) | T3P® | EtOAc | α-aminophosphonate product (28% yield) | arkat-usa.org |

| Aniline Derivatives | Benzaldehyde Derivatives | ZnCl₂ · choline-chloride | - | α-amino-benzylphosphonates (70-96% yields) | mdpi.com |

| Quinazolinone Hydrazides | Aromatic Aldehydes | ZnCl₂/PPh₃ | - | α-aminophosphonates (75-84% yields) | mdpi.com |

| Aniline | Benzaldehyde | None (Microwave) | Alcohols | High (~90%) yields | researchgate.net |

This compound does not possess the necessary P-H bond and thus cannot participate as the phosphorus component in the conventional Kabachnik-Fields reaction. While three-component reactions involving amines and diethyl phosphite can be complex and lead to various products depending on the conditions, the integration of this compound into such processes to form α-aminophosphonates has not been established.

Transesterification and Exchange Reactions

This compound, as a mixed trialkyl phosphite, is susceptible to transesterification and redistribution reactions, which involve the exchange of its alkoxy substituents. These reactions are typically driven by equilibrium and can be influenced by temperature, catalysis, and the removal of volatile byproducts.

Transesterification with Alcohols

When this compound is treated with an alcohol (R'OH), particularly one with a higher boiling point than methanol (B129727) or ethanol (B145695), an exchange of alkoxy groups can occur. The reaction proceeds through a series of equilibrium steps, leading to a statistical distribution of possible trialkyl phosphite products. Driving the reaction to completion often requires the removal of the lower-boiling alcohol (methanol or ethanol) from the reaction mixture. The general principle for the alcohol-exchange reaction between trialkyl phosphites results in a mixture containing all possible combinations of the alkoxy groups. wikipedia.org

For instance, the reaction with a generic alcohol, R'OH, can yield a complex mixture of phosphites, as illustrated in the table below.

Table 1: Potential Products from the Transesterification of this compound with R'OH

| Reactant 1 | Reactant 2 | Possible Phosphite Products |

|---|---|---|

| P(OMe)(OEt)₂ | R'OH | P(OMe)(OEt)₂, P(OEt)₂(OR'), P(OMe)(OEt)(OR'), P(OMe)₂(OR'), P(OEt)(OR')₂, P(OMe)(OR')₂, P(OR')₃ |

Ligand Exchange and Disproportionation

In addition to reacting with external alcohols, this compound can undergo disproportionation (or redistribution) reactions, especially upon heating or in the presence of a catalyst. In this process, the alkoxy groups are scrambled among phosphorus centers, leading to an equilibrium mixture of symmetric and mixed phosphites. This behavior is analogous to the redistribution observed in related dialkyl alkylphosphonites. wikipedia.org The process can be represented by the following equilibrium:

2 P(OMe)(OEt)₂ ⇌ P(OMe)₂(OEt) + P(OEt)₃

Further disproportionation can lead to the formation of trimethyl phosphite. The distribution of products depends on the thermodynamic stability of the species involved.

Catalytic Transformations Involving this compound

This compound can be employed as a key reagent in various catalytic transformations, most notably in reactions that form carbon-phosphorus bonds and in deoxygenation processes.

The quintessential C-P bond-forming reaction for a trialkyl phosphite is the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.com This reaction transforms a trivalent phosphite ester into a pentavalent phosphonate. wikipedia.org While the reaction itself is stoichiometric in the phosphite, it is a fundamental transformation often used in multi-step syntheses that may be part of a broader catalytic strategy.

The mechanism is initiated by the nucleophilic attack of the phosphorus atom on an alkyl halide (R'-X), which forms a quasi-phosphonium salt intermediate, [R'-P(OMe)(OEt)₂]⁺X⁻. wikipedia.org The second, and defining, step for a mixed phosphite like this compound is the dealkylation of this intermediate by the halide anion. The halide attacks one of the phosphonium (B103445) ester's alkyl groups in an Sₙ2 reaction.

A key mechanistic aspect is the selectivity of this dealkylation. The Sₙ2 attack occurs more readily on the less sterically hindered alkyl group. Therefore, the methyl group is preferentially cleaved over the ethyl groups. This leads to the formation of a dialkyl alkylphosphonate and a new, smaller alkyl halide.

R'-X + P(OMe)(OEt)₂ → [R'-P(OMe)(OEt)₂]⁺X⁻ → R'-P(O)(OEt)₂ (major product) + MeX

A minor reaction pathway involving the cleavage of an ethyl group can also occur, yielding ethyl halide and a different phosphonate product.

Table 2: Expected Products of the Michaelis-Arbuzov Reaction with this compound

| Alkyl Halide (R'-X) | Major Phosphonate Product | Major Alkyl Halide Byproduct | Minor Phosphonate Product | Minor Alkyl Halide Byproduct |

|---|---|---|---|---|

| CH₃I | Diethyl methylphosphonate | Methyl iodide | Ethyl methyl(ethoxy)phosphinate | Ethyl iodide |

| CH₃CH₂Br | Diethyl ethylphosphonate | Methyl bromide | Ethyl ethyl(ethoxy)phosphinate | Ethyl bromide |

| PhCH₂Cl | Diethyl benzylphosphonate | Methyl chloride | Ethyl benzyl(ethoxy)phosphinate | Ethyl chloride |

Trialkyl phosphites are classical reagents for the deoxygenation of various functional groups, a process in which the P(III) center is oxidized to a P(V) phosphate. This compound is expected to participate in these reactions, yielding the stable diethyl methyl phosphate, (MeO)(EtO)₂P=O, as the byproduct.

Deoxygenation of Aromatic Nitro Compounds

The photochemical or thermal deoxygenation of aromatic nitro compounds by trialkyl phosphites is a known method for generating highly reactive aryl nitrene intermediates. acs.org These nitrenes can be trapped by nucleophiles or undergo characteristic rearrangements. The reaction with this compound would proceed as follows:

ArNO₂ + P(OMe)(OEt)₂ → [ArN] + O=P(OMe)(OEt)₂

Deoxygenation of Epoxides and Sulfoxides

This compound can also serve as a deoxygenating agent for other functionalities. It can deoxygenate epoxides to form alkenes, a reaction that is often stereospecific. Similarly, it can reduce sulfoxides to their corresponding sulfides.

Table 3: Representative Deoxygenation Reactions Using this compound

| Substrate Class | Example Substrate | Expected Organic Product | Phosphorus Byproduct |

|---|---|---|---|

| Aromatic Nitro Compound | Nitrobenzene | Phenylnitrene | Diethyl methyl phosphate |

| Epoxide | cis-Stilbene oxide | cis-Stilbene | Diethyl methyl phosphate |

| Sulfoxide (B87167) | Dimethyl sulfoxide (DMSO) | Dimethyl sulfide (B99878) (DMS) | Diethyl methyl phosphate |

Advanced Spectroscopic Characterization and Structural Analysis of Diethyl Methyl Phosphite and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. For diethyl methylphosphonate (B1257008), a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of its molecular framework.

Detailed ¹H and ¹³C Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of diethyl methylphosphonate are defined by the presence of one methyl group and two ethyl groups attached to the central phosphorus atom. While a complete spectrum for diethyl methylphosphonate is not widely published, its features can be accurately predicted based on data from closely related analogs like diethyl phosphite (B83602), diethyl ethylphosphonate, and dimethyl methylphosphonate.

In the ¹H NMR spectrum, the methyl protons directly bonded to the phosphorus (P-CH₃) are expected to appear as a doublet due to coupling with the ³¹P nucleus. The ethoxy groups (-OCH₂CH₃) would show a quartet for the methylene (B1212753) (CH₂) protons, further split by the phosphorus nucleus, and a triplet for the terminal methyl (CH₃) protons.

The ¹³C NMR spectrum, with ¹H decoupling, simplifies to show three distinct signals. With simultaneous ¹H and ³¹P decoupling, these signals appear as singlets, but in a standard ¹H-decoupled spectrum, they appear as doublets due to coupling with the ³¹P nucleus. jeol.com The carbon of the P-CH₃ group exhibits a large one-bond coupling constant (¹JCP), while the carbons of the ethoxy groups show smaller two-bond (²JPOC) and three-bond (³JPOCC) coupling constants. jeol.comyoutube.com

| Compound Name | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) | Source(s) |

| Diethyl Methylphosphonate (Expected) | P-CH ₃: ~1.5 (d) O-CH ₂-CH₃: ~4.1 (dq) O-CH₂-CH ₃: ~1.3 (t) | P-CH₃ : ~11 (d) O-CH₂ -CH₃: ~62 (d) O-CH₂-CH₃ : ~16 (d) | jeol.comrsc.org |

| Diethyl Phosphite | P-H : 6.81 (d) O-CH ₂-CH₃: 4.15 (dq) O-CH₂-CH ₃: 1.37 (t) | O-CH₂ -CH₃: 61.7 O-CH₂-CH₃ : 16.3 | rsc.orgchemicalbook.com |

| Diethyl Ethylphosphonate | P-CH ₂-CH₃: 1.72 (dq) O-CH ₂-CH₃: 4.01-4.15 (m) O-CH₂-CH ₃: 1.31 (t) P-CH₂-CH ₃: 1.15 (dt) | P-CH₂ -CH₃: 18.8 (d) O-CH₂ -CH₃: 61.5 (d) O-CH₂-CH₃ : 16.5 (d) P-CH₂-CH₃ : 6.6 (d) | rsc.org |

| Dimethyl Methylphosphonate | P-CH ₃: ~1.5 O-CH ₃: ~3.7 | P-CH₃ : ~10 O-CH₃ : ~53 | youtube.com |

Note: (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet. Chemical shifts are referenced to TMS and may vary with solvent.

³¹P NMR for Phosphorus Environment Characterization and Reaction Monitoring

³¹P NMR is exceptionally sensitive to the electronic environment of the phosphorus nucleus. nih.gov For diethyl methylphosphonate, a single resonance is expected in the phosphonate (B1237965) region of the spectrum. The chemical shift provides a clear confirmation of the P(V) oxidation state and the specific arrangement of alkyl and alkoxy groups. For comparison, diethyl phosphite shows a ³¹P signal at approximately 7.80 ppm, while diethyl ethylphosphonate appears further downfield at 34.19 ppm. rsc.org The chemical shift of diethyl methylphosphonate is anticipated to be within this general range for dialkyl alkylphosphonates.

This technique is also invaluable for monitoring chemical transformations in real-time. For instance, in reactions involving the cleavage of P-O or P-C bonds, or the conversion of phosphite esters to phosphonates, ³¹P NMR allows for the quantitative tracking of starting materials, intermediates, and final products. rsc.org The appearance and disappearance of specific ³¹P signals provide direct insight into reaction kinetics and mechanisms. rsc.org For example, the hydrolysis of a trialkyl phosphite to a dialkyl phosphite can be followed by observing the disappearance of the phosphite peak and the emergence of the corresponding phosphonate peak. rsc.org

| Compound Name | ³¹P Chemical Shift (δ, ppm, in CDCl₃) | Source(s) |

| Diethyl Phosphite | 7.80 | rsc.org |

| Diisopropyl Phosphite | 4.92 | rsc.org |

| Dimethyl Phosphite | 11.1 | rsc.org |

| Diethyl Ethylphosphonate | 34.19 | rsc.org |

| Diphenyl Phosphite | 0.82 | rsc.org |

Note: Chemical shifts are relative to an external 85% H₃PO₄ standard.

Analysis of Spin-Spin Coupling Constants and Conformational Preferences

Spin-spin coupling constants (J-values) provide detailed information about the connectivity and geometry of the molecule. In diethyl methylphosphonate, several key coupling interactions are observed.

¹JPC : The one-bond coupling between the phosphorus and the directly attached methyl carbon is the largest, typically around 135-145 Hz. jeol.comyoutube.com

²JPOC : The two-bond coupling through the oxygen atom to the methylene carbons of the ethyl groups is significantly smaller, generally in the range of 6-8 Hz. rsc.org

¹JPH : In related compounds with a direct P-H bond like diethyl phosphite, this coupling is very large, around 690-700 Hz. chemicalbook.com

²JPCH : The two-bond coupling between phosphorus and the protons of the P-CH₃ group is typically between 15-20 Hz.

³JPOCH : The three-bond coupling to the methylene protons of the ethoxy groups is smaller, around 7-8 Hz. chemicalbook.com

³JHH : Standard proton-proton coupling within the ethyl group is observed, typically around 7 Hz. libretexts.org

These coupling constants are crucial for confirming the molecular structure and can also provide insights into the molecule's preferred conformation, as the magnitude of three-bond couplings (e.g., ³JPOCH) is dependent on the dihedral angle between the coupled nuclei.

| Coupling Type | Typical Value (Hz) | Compound Example | Source(s) |

| ¹JPC (P-C H₃) | 142 | Dimethyl Methylphosphonate | youtube.com |

| ¹JPC (P-C H₂CH₃) | 141.9 | Diethyl Ethylphosphonate | rsc.org |

| ²JPOC (P-O-C H₂) | 6.5 | Diethyl Ethylphosphonate | rsc.org |

| ¹JPH | 691.7 | Diethyl Phosphite | chemicalbook.com |

| ²JPCH | ~18 | Diethyl Ethylphosphonate | rsc.org |

| ³JPOCH | 7.1 | Diethyl Phosphite | chemicalbook.com |

Infrared (IR) Spectroscopy for Chemical Stability and Reaction Monitoring

IR spectroscopy is a powerful tool for identifying key functional groups and assessing the chemical stability of diethyl methylphosphonate. The most prominent absorption band in its spectrum is the strong P=O stretching vibration, which is characteristic of phosphonates and typically appears in the 1200-1260 cm⁻¹ region. Other significant bands include the P-O-C stretches (around 1030-1050 cm⁻¹) and various C-H stretching and bending vibrations from the alkyl groups. nist.govnist.gov

Observations on Atmospheric Moisture Exposure Effects

Organophosphorus compounds like diethyl methylphosphonate can be susceptible to hydrolysis upon exposure to atmospheric moisture. dtic.mil While the P-C bond is generally stable, the ester (P-O-C) linkages can be cleaved over time. IR spectroscopy can effectively monitor this degradation process. dtic.mil

Upon exposure to moisture, new absorption bands corresponding to P-OH groups would be expected to appear, particularly a broad band in the 2500-3000 cm⁻¹ region, indicative of the formation of an acidic hydrolysis product like ethyl methylphosphonic acid. dtic.milnih.gov Concurrently, changes in the "fingerprint" region, including shifts in the P=O and P-O-C stretching frequencies, would signal the alteration of the molecule's structure. Studies on related compounds like dimethyl phosphite and diisopropyl phosphite show significant spectral changes upon exposure to air, confirming their hygroscopic nature and subsequent hydrolysis. dtic.mil

X-ray Diffraction Studies of Co-Crystallized Complexes and Derivatives

While obtaining a single crystal of liquid diethyl methylphosphonate for X-ray diffraction is challenging, its derivatives can be co-crystallized with other molecules to form stable crystalline solids. Analysis of these crystal structures provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

A relevant example is the X-ray crystal structure of diethyl 6-uracilmethylphosphonate, a derivative where the phosphonate moiety is linked to a uracil (B121893) base. researchgate.net Such studies reveal the tetrahedral geometry around the phosphorus atom and show how the phosphoryl oxygen (P=O) acts as a strong hydrogen bond acceptor, forming interactions with suitable donor groups in adjacent molecules. researchgate.net This ability to form strong hydrogen bonds is a key feature of phosphonates and influences their behavior in biological systems and materials science. Similar studies on zinc(II) complexes with phosphonate ligands demonstrate their capacity to act as bidentate or bridging ligands, coordinating to metal centers through the phosphoryl oxygen and another heteroatom. researchgate.net

Elucidation of Binding Modes and Intermolecular Interactions

The lone pair of electrons on the phosphorus atom in diethyl methyl phosphite and its derivatives governs their nucleophilic character and their ability to engage in various intermolecular interactions. These interactions are crucial in understanding their reactivity, catalytic activity, and behavior in condensed phases.

Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, the oxygen atoms can act as hydrogen bond acceptors. In the presence of protic solvents or other hydrogen bond donors, such as alcohols or water, weak hydrogen bonds of the type P-O···H can be formed. These interactions can influence the solubility and reactivity of the phosphite. More significantly, in derivatives of this compound where a hydroxyl group is present, such as in diethyl phosphite (a tautomer of phosphorous acid), strong intermolecular hydrogen bonds are observed. The presence of a P=O bond in the phosphonate tautomer provides a strong hydrogen bond acceptor site. Studies on similar organophosphorus compounds have shown that hydrogen bonding to the phosphoryl oxygen can significantly impact the electronic environment of the phosphorus atom, as observed by shifts in the IR stretching frequency of the P=O bond. mdpi.com For instance, the P=O stretching frequency is sensitive to the presence and strength of hydrogen bonds, typically shifting to lower wavenumbers upon hydrogen bond formation. mdpi.com

Interactions with Metal Centers: The phosphorus atom in trialkyl phosphites like this compound is a soft Lewis base, readily coordinating to transition metals. This property is fundamental to their application as ligands in homogeneous catalysis. The strength and nature of the metal-phosphorus bond can be probed using various spectroscopic techniques. ³¹P NMR spectroscopy is particularly informative, as the coordination of the phosphite to a metal center results in a significant change in the chemical shift of the phosphorus nucleus. The magnitude of this coordination shift provides insights into the electronic effects of the metal on the phosphite ligand.

Research Findings on Intermolecular Interactions:

| Interacting Species | Type of Interaction | Spectroscopic Evidence/Technique | Significance |

| Protic Solvents (e.g., alcohols) | Hydrogen Bonding (P-O···H) | IR Spectroscopy (shift in solvent O-H stretch), NMR Spectroscopy (changes in chemical shifts) | Influences solubility and reactivity. |

| Transition Metals | Coordination (Metal-Phosphorus bond) | ³¹P NMR Spectroscopy (coordination shift), X-ray Crystallography | Formation of catalysts for various organic transformations. |

| Aminoxyl Radicals | Redox Reaction | ESR Spectroscopy, NMR Spectroscopy | Model for polymer stabilization, showing phosphite acting as an antioxidant. rsc.org |

| Protein Side Chains (in derivatives) | Hydrogen Bonding (e.g., with Arg, Lys) | Computational Modeling, IR Spectroscopy | Crucial for understanding biological activity of phosphorylated molecules. nih.gov |

Conformational Analysis of Attached Ring Systems

The incorporation of the phosphite moiety into a cyclic structure introduces conformational constraints that significantly influence the molecule's reactivity and stereochemistry. The study of cyclic phosphite derivatives, such as those containing dioxaphosphorinane or dioxaphospholane rings, provides valuable insights into these conformational preferences.

The six-membered 1,3,2-dioxaphosphorinane (B14751949) ring, a common motif in cyclic phosphite derivatives, typically adopts a chair conformation to minimize angular and torsional strain. However, the orientation of the substituents on the phosphorus atom (axial or equatorial) and on the carbon atoms of the ring can lead to different chair conformations or even the adoption of twist-boat conformations.

The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects. For instance, the anomeric effect, which involves the interaction of the lone pair of electrons on an endocyclic oxygen with the anti-bonding orbital of an exocyclic P-O bond, can favor an axial orientation of the exocyclic alkoxy group.

Spectroscopic Techniques in Conformational Analysis:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for conformational analysis. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbon atoms can provide information about the dihedral angle between them, which is a key determinant of the ring's conformation. Furthermore, nuclear Overhauser effect (NOE) experiments can reveal through-space proximities between atoms, helping to establish their relative stereochemistry and conformational arrangement. ³¹P NMR is also sensitive to the geometry around the phosphorus atom.

X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of cyclic phosphite derivatives. By determining the precise three-dimensional arrangement of atoms in a crystal, it is possible to identify bond lengths, bond angles, and torsional angles that define the ring's conformation. For example, X-ray crystallographic studies of novel α-aminophosphonate derivatives have confirmed their molecular structures and provided detailed information about their solid-state conformations. tandfonline.com

Research Findings on Conformational Analysis of Cyclic Phosphite Derivatives:

| Cyclic System | Predominant Conformation | Key Influencing Factors | Analytical Technique(s) | Reference |

| 1,3,2-Dioxaphosphorinanes | Chair | Steric bulk of substituents, Anomeric effect | NMR Spectroscopy, Computational Methods | researchgate.net |

| Steroidal 1,3,2-Dioxaphosphorinanes | Chair-Twist Equilibrium | Rigidity of the sterane framework, Configuration at phosphorus | NMR Spectroscopy | researchgate.net |

| 2-Phenylallyl-1,3,2-dioxaphosphorinanes | Chair | Retention of configuration at phosphorus during photorearrangement | NMR Spectroscopy, HPLC | nih.gov |

The stereochemistry at the phosphorus center is a critical aspect of the chemistry of cyclic phosphites. The lone pair and the three oxygen substituents create a chiral environment around the phosphorus atom. Reactions involving the phosphorus atom, such as oxidation or coordination to a metal, can proceed with either retention or inversion of configuration, and the outcome is often dictated by the reaction mechanism and the conformational constraints of the ring system.

Computational Chemistry and Theoretical Studies of Diethyl Methyl Phosphite

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study organophosphorus compounds. Methods like the B3LYP functional combined with basis sets such as 6-31G or 6-311G(d,p) are commonly employed to optimize molecular geometries and calculate various properties. imist.maresearchgate.net

DFT calculations are instrumental in predicting the electronic landscape of a molecule. Key parameters derived from these calculations help in understanding a molecule's stability, reactivity, and spectroscopic characteristics.

Detailed Research Findings: Theoretical studies on analogous organophosphorus esters, such as diethyl [hydroxy (phenyl) methyl] phosphonate (B1237965), utilize DFT to compute a range of electronic and thermodynamic parameters. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. researchgate.net

Analysis of the molecular orbital surfaces reveals the distribution of electron density. For instance, in many phosphonates, the HOMO is often localized on a benzene (B151609) ring if present, while the LUMO may be centered on other parts of the molecule, indicating pathways for intramolecular charge transfer (ICT). acs.org Natural Bond Order (NBO) analysis further refines this picture by investigating charge distribution and interactions between orbitals, such as the stabilizing effects of hyperconjugation. nih.gov

Below is an interactive table showing typical electronic properties that can be calculated for a molecule like diethyl methyl phosphite (B83602), with illustrative values based on related phosphonate compounds. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties (Illustrative)

| Parameter | Illustrative Value (eV) | Description |

|---|---|---|

| HOMO Energy (EHOMO) | -6.40 | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | -0.55 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 5.85 | Indicates chemical reactivity and stability (ELUMO - EHOMO). |

| Ionization Potential (I) | 6.40 | Energy needed to remove an electron. |

| Electron Affinity (A) | 0.55 | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.475 | Measures electron-attracting capability. |

| Hardness (η) | 2.925 | Measures resistance to charge transfer. |

| Electrophilicity Index (ω) | 2.06 | Global electrophilic nature of the molecule. |

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, the identification of intermediates, and the characterization of transition states.

Detailed Research Findings: For reactions involving organophosphorus compounds, such as the Arbuzov reaction or nucleophilic attacks, DFT can elucidate the step-by-step process. imist.ma For example, a study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite used the B3LYP/6-311G(d,p) level of theory to explore different reaction pathways. imist.maimist.ma

The process involves:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are fully optimized to find their lowest energy conformations.

Transition State (TS) Search: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. The identified TS is confirmed by frequency calculations, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products.

These calculations provide the activation energy (the energy barrier from reactants to the transition state), which is crucial for understanding the reaction kinetics. By comparing the activation energies of different possible pathways, the most likely mechanism can be determined. For instance, calculations showed that the nucleophilic attack of diphenyl methyl phosphinite on a chlorine atom of diethyl trichloro-methyl phosphonate was favored over an attack on the carbon atom due to a lower energy barrier. imist.ma

Molecular Modeling and Conformational Analysis

Molecules with rotatable single bonds, like diethyl methyl phosphite, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

The preferred conformation of a molecule can be influenced by its environment. What is most stable in the gas phase may not be the most stable in a polar solvent or in a crystalline solid state.

Detailed Research Findings: Computational methods are highly effective for this type of analysis. A typical approach involves a systematic scan of the potential energy surface by rotating key dihedral angles. For each conformation, the energy is calculated to identify local minima. While direct studies on this compound are scarce, research on similar flexible molecules like N,N-diethyl-2[(4'-substituted)phenylthio]acetamides provides a clear methodological blueprint. nih.gov

In that study, DFT calculations (B3LYP/6-311++G(d,p)) identified two primary stable conformers in the gas phase: gauche and cis. nih.gov To model the effect of a solvent, a Polarizable Continuum Model (PCM) is often used. The PCM simulates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of conformational energies in different environments. Such calculations often show that as solvent polarity increases, the population of the more polar conformer increases. nih.gov For the solid state, the preferred conformation is typically determined experimentally via X-ray crystallography, which provides precise atomic coordinates in the crystal lattice. nih.gov

Computational results gain significant validation when they can be correlated with experimental data. Vibrational spectroscopy (Infrared and Raman) is particularly useful for studying molecular conformations.

Detailed Research Findings: Once the geometries of stable conformers are calculated, their theoretical vibrational spectra can be computed. Each conformer will have a unique set of vibrational frequencies. These calculated frequencies can then be compared to experimental FT-IR and FT-Raman spectra. researchgate.net For example, in the analysis of N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, the carbonyl (C=O) stretching frequency was found to be different for the gauche and cis conformers. nih.gov By comparing the calculated frequencies to the bands observed in the experimental spectrum in different solvents, researchers could assign specific peaks to each conformer and estimate their relative populations. nih.gov This powerful combination of computational modeling and spectroscopy allows for a detailed understanding of the conformational equilibrium of a molecule.

Kinetic and Thermodynamic Aspects of Reactivity

Computational chemistry allows for the quantitative prediction of both the kinetic (how fast) and thermodynamic (how favorable) aspects of a reaction.

Detailed Research Findings: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). DFT calculations can provide the electronic energies, enthalpies (ΔH), and entropies (ΔS) of reactants and products, from which ΔG can be calculated (ΔG = ΔH - TΔS). imist.ma A negative ΔG indicates a thermodynamically favorable, or spontaneous, reaction. In the study of diethyl trichloro-methyl phosphonate, calculations confirmed that the nucleophilic attack was thermodynamically possible as indicated by negative ΔG values. imist.ma

The kinetic aspect is governed by the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Theoretical studies can compare the activation energies of competing reaction pathways to predict which one will be kinetically favored. mdpi.com Sometimes, the kinetically favored product (formed fastest) is not the most thermodynamically stable product. Computational studies can reveal such scenarios of kinetic versus thermodynamic control.

The table below presents illustrative thermodynamic data for a hypothetical reaction pathway, based on values from related studies. imist.ma

Table 2: Calculated Thermodynamic Quantities for a Reaction Pathway (Illustrative)

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | 15.5 | Energy barrier for the reaction to occur (kinetic control). |

| Enthalpy of Reaction (ΔH) | -25.0 | Heat released or absorbed during the reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -28.5 | Indicates the spontaneity of the reaction (thermodynamic control). |

Applications in Specialized Chemical Synthesis and Materials Science Research

Intermediate in the Synthesis of Complex Organophosphorus Compounds

The reactivity of the P-C bond and the phosphorus center in diethyl methyl phosphite (B83602) makes it a key precursor for constructing more complex organophosphorus molecules. Its utility is particularly evident in the synthesis of bioactive compounds like herbicides and potential antiviral agents.

Diethyl methyl phosphite is a critical intermediate in several synthetic pathways for glufosinate-ammonium, a widely used non-selective herbicide. rsc.orggoogle.com The core of these syntheses often involves a Michael-type addition reaction where this compound adds to an α,β-unsaturated carbonyl compound, typically acrolein. google.comgoogle.com This reaction forms a key phosphonate (B1237965) intermediate which, through subsequent steps like a Strecker reaction (amination and cyanidation) and hydrolysis, is converted into the final glufosinate (B12851) product. google.comgoogle.com

Different industrial methods leverage this intermediate. For instance, one patented method describes reacting this compound with acrolein and acetic anhydride (B1165640) to produce a phosphinylation product that can be directly used in the Strecker synthesis, reportedly achieving a total recovery of up to 99%. i.moscow Another approach involves the reaction of this compound and methylphosphorus dichloride in a solvent to create a different intermediate (chloro(ethoxy)(methyl)phosphane), which is then further reacted to produce L-glufosinate. google.comgoogle.com The efficiency and conditions of these routes can vary, as highlighted by different patents.

Table 1: Examples of this compound in Glufosinate-Ammonium Synthesis

| Reaction Step | Reactants | Conditions & Notes | Yield/Recovery | Source |

|---|---|---|---|---|

| Intermediate Synthesis | This compound, Acrolein, Acetic Anhydride | Michael phosphinylation followed by Strecker synthesis. | Up to 99% | i.moscow |

| Intermediate Synthesis | This compound, Methylphosphorus dichloride | Reaction in chlorobenzene (B131634) at -10°C to form an intermediate for L-glufosinate. | Not specified | google.com |

| Intermediate Synthesis | This compound, Acrolein | Addition reaction followed by acidolysis and reaction with cyanide and ammonia/ammonium chloride. | Not specified | google.com |

In the field of medicinal chemistry, nucleoside phosphonates are studied as potential inhibitors of various enzymes, such as nucleotidases, due to their structural similarity to natural nucleoside monophosphates. A key feature of these analogues is the non-cleavable phosphorus-carbon (P-C) bond, which replaces the more labile phosphoester (P-O) bond of their natural counterparts, rendering them resistant to enzymatic hydrolysis.

Research has shown that this compound can be formed in situ as a transient intermediate during the stereospecific synthesis of certain nucleoside phosphonates. rsc.org In one proposed mechanism, the reaction of a nucleoside orthoester with diethyl chlorophosphite proceeds through a stable intermediate which then undergoes a reaction, analogous to an SN1 type, to form this compound, leading to the creation of the desired fully protected phosphonate with a P-C bond as a single epimer. rsc.org This stereospecific phosphonylation is crucial for creating inhibitors that can effectively fit into the active sites of enzymes. rsc.org These protected phosphonates are then deprotected to yield the final nucleoside phosphonic acids, which have been investigated as inhibitors for enzymes like 5'-nucleotidase. rsc.org

Contributions to Polymeric Materials and Additives Research

This compound and related compounds are utilized in materials science for their ability to impart desirable properties, such as flame retardancy and stability, to various polymers.

Phosphites, as a class of compounds, are known for their antioxidant properties and their ability to act as stabilizers in polymers. They function by decomposing hydroperoxides and scavenging free radicals, thereby preventing the degradation of the polymer matrix from heat and light. Patents have described the use of triorgano phosphites, explicitly including this compound, as heat and light stabilizers for halogen-containing resins like polyvinyl chloride (PVC) and vinylidene resins. google.com The addition of these phosphites to PVC formulations was shown to prevent discoloration (browning and blackening) when subjected to high temperatures. google.com Furthermore, this compound has been listed as a potential antioxidant for use in acrylonitrile-butadiene-styrene (ABS) terpolymers. molaid.com

Phosphorus-based compounds are a major class of flame retardants, particularly valued as halogen-free alternatives. They can act in either the gas phase (quenching radical combustion reactions) or the condensed phase (promoting the formation of a protective char layer). This compound is used as a precursor or component in the creation of flame-retardant systems, especially for polyurethane foams. google.comi.moscowgoogle.com

One method involves reacting this compound with paraformaldehyde and a dialkyl phosphite to produce hydroxymethylphosphonates. i.moscow These resulting phosphonates can then be incorporated into polyurethane foam-forming compositions, where they function as reactive flame retardants, becoming an integral part of the polymer structure. i.moscowresearchgate.net Older patent literature also confirms the utility of this compound as a fire retardant for various organic resins, including its incorporation into polyurethane foams to improve their fire resistance. google.com

Table 2: Application of this compound in Flame Retardant Systems

| Polymer System | Role of this compound | Mechanism/Product | Source |

|---|---|---|---|

| Polyurethane (PU) Foams | Precursor/Reactant | Reacted to form hydroxymethylphosphonates which are then used as reactive flame retardants in foam formulations. | i.moscow |

| Polyurethane (PU) Foams | Component in flame-resistant formulations | Listed as a component in patented formulations for flame-resistant rigid polyurethane foams. | google.comgoogle.com |

Development of Novel Ligands for Catalytic Processes

In the realm of organometallic chemistry, phosphite and phosphonite compounds are widely used as ligands in homogeneous catalysis. Their electronic and steric properties can be fine-tuned to control the activity and selectivity of metal catalysts in various cross-coupling reactions. This compound serves as a ligand itself or as a precursor for more complex ligand structures.

Its utility has been noted in several key transition-metal-catalyzed reactions. google.com As a P(III) compound, it can coordinate to metal centers like palladium (Pd), influencing the catalytic cycle. Product listings from chemical suppliers identify this compound as a suitable ligand for a wide array of important C-C and C-N bond-forming reactions. google.com Furthermore, it is used as a reactant in the synthesis of more complex nitrogen-phosphorus ligands, demonstrating its role as a foundational building block in catalysis research. google.com

Table 3: Catalytic Reactions Utilizing this compound as a Ligand

| Cross-Coupling Reaction | Description | Source |

|---|---|---|

| Buchwald-Hartwig Cross Coupling | Formation of carbon-nitrogen bonds. | google.com |

| Heck Reaction | Formation of a substituted alkene via coupling of an unsaturated halide with an alkene. | google.com |

| Hiyama Coupling | Coupling of an organosilane with an organic halide. | google.com |

| Negishi Coupling | Coupling of an organozinc compound with an organic halide. | google.com |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. | google.com |

| Stille Coupling | Coupling of an organotin compound with an organic halide. | google.com |

Exploration in Metal-Catalyzed Organic Transformations

The unique electronic and steric properties of this compound have led to its exploration as a ligand in various metal-catalyzed organic transformations. alfachemic.com Phosphite ligands, in general, are known for their simple synthesis, resistance to air oxidation, and significant structural plasticity. alfachemic.com They act as weak sigma-donors and strong pi-acceptors, which influences the reactivity and selectivity of the metal center in catalytic cycles. alfachemic.com

In the context of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, the choice of ligand is crucial for the success of the catalytic process. wiley.com While traditionally dominated by phosphine (B1218219) ligands, phosphite ligands have emerged as a viable alternative, demonstrating high catalytic performance in various reactions. alfachemic.com

Research in this area has investigated the utility of phosphite ligands in several key transformations:

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex. The electronic properties of phosphite ligands can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Heck Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene, typically using a palladium catalyst. The stability and reactivity of the palladium-catalyst are significantly influenced by the coordinating ligand.

Stille Coupling: This reaction couples an organotin compound with an sp2-hybridized organic halide, catalyzed by palladium. The phosphite ligand can play a role in facilitating the transmetalation step and preventing the formation of unwanted side products.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. The ligand influences the stability and reactivity of the palladium catalyst.

Negishi Coupling: This reaction is a cross-coupling reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. The ligand environment around the metal center is critical for achieving high yields and selectivity.

Hiyama Coupling: This cross-coupling reaction involves the coupling of an organosilicon compound with an organic halide, catalyzed by a palladium complex. The activation of the silicon-carbon bond is a key step that can be influenced by the phosphite ligand.

While the general applicability of phosphite ligands in these transformations is recognized, specific research detailing the performance of this compound as a ligand in a broad range of these named reactions is not extensively documented in the provided search results. However, its suitability as a ligand for Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions has been noted. sigmaaldrich.com

One area where related phosphite compounds have been extensively studied is the Pudovik reaction , which involves the addition of a dialkyl phosphite to an aldehyde or ketone. researchgate.netnih.govmdpi.com This reaction, while not always metal-catalyzed, can be influenced by catalysts and reaction conditions. nih.govmdpi.com For instance, the reaction of diethyl α-oxoethylphosphonate with diethyl phosphite can yield different products depending on the catalyst and conditions. mdpi.comresearchgate.net

Furthermore, phosphite-mediated reductive coupling reactions have been developed, showcasing the versatility of phosphites in facilitating complex transformations. nih.gov These reactions often involve a multi-step mechanism, including a Pudovik-type addition and a subsequent rearrangement. nih.gov

The following table summarizes the types of metal-catalyzed reactions where phosphite ligands, in general, have shown utility.

| Reaction Type | Description | Typical Metal Catalyst |

|---|---|---|

| Buchwald-Hartwig Amination | Formation of a C-N bond between an aryl halide/triflate and an amine. | Palladium |

| Suzuki-Miyaura Coupling | Coupling of an organoboron compound with an aryl/vinyl halide. | Palladium |

| Heck Reaction | Coupling of an unsaturated halide with an alkene. | Palladium |

| Stille Coupling | Coupling of an organotin compound with an sp2-hybridized organic halide. | Palladium |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl/vinyl halide. | Palladium/Copper |

| Negishi Coupling | Coupling of an organozinc compound with an organic halide. | Nickel/Palladium |

| Hiyama Coupling | Coupling of an organosilicon compound with an organic halide. | Palladium |

Future Research Directions and Interdisciplinary Perspectives

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes for organophosphorus compounds. Future research on diethyl methyl phosphite (B83602) will likely prioritize "green" methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. Key areas of focus will include solvent-free reaction conditions, the use of eco-friendly catalysts, and processes that enhance atom economy.

Several green approaches have already been successfully applied to the synthesis of related phosphonates, often using diethyl phosphite as a key reactant. For instance, a highly efficient, solvent-free, and catalyst-free one-pot, three-component condensation of a carbonyl compound, an amine, and diethyl phosphite has been developed for the synthesis of α-aminophosphonates. This method not only avoids the use of volatile and often toxic organic solvents but also simplifies the purification process, offering a significant advantage over traditional methods that employ metal halides or other environmentally taxing catalysts.

Future research could adapt and optimize such solvent-free and catalyst-free principles for the synthesis of diethyl methyl phosphite itself and its derivatives. Investigations into solid-supported catalysts or biocatalysts could further enhance the green credentials of these synthetic pathways. The table below summarizes some green chemistry principles and their potential application in the synthesis of phosphite compounds.

| Green Chemistry Principle | Application in Phosphite Synthesis | Potential Benefits |

| Solvent-Free Reactions | Performing syntheses in neat conditions, potentially with grinding or microwave assistance. | Reduces volatile organic compound (VOC) emissions and simplifies product isolation. |

| Alternative Catalysts | Utilizing solid-supported catalysts (e.g., clays, nano-materials) or biocatalysts. | Enhances catalyst recyclability and can lead to higher selectivity under milder conditions. |

| Atom Economy | Designing reactions, such as addition reactions, where the majority of atoms from the reactants are incorporated into the final product. | Minimizes the generation of byproducts and waste. |

| Energy Efficiency | Employing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | Lowers the carbon footprint of the synthetic process. |

A patent for a related compound, diethyl methylphosphonite, describes a synthesis method that is "green and environmentally friendly," emphasizing simple and easily operable reaction processes with high atom utilization. acs.org This indicates a clear industrial and academic drive towards more sustainable production methods in this area of chemistry.

Exploration of Photochemical and Electrochemical Reactivity

The study of how molecules interact with light (photochemistry) and electricity (electrochemistry) opens up new avenues for chemical synthesis, often under mild and highly controllable conditions. For this compound, exploring these areas could lead to novel and efficient methods for forming phosphorus-carbon and other bonds.

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful and green tool for creating organophosphorus compounds. beilstein-journals.org This technique uses electrical current to drive chemical reactions, often avoiding the need for harsh reagents. Recent studies have demonstrated the electrochemical synthesis of various organophosphorus compounds through C-P bond formation. For example, the electrochemical reaction of indole derivatives with trialkyl phosphites in an undivided cell has been reported. beilstein-journals.org Another study detailed an electrochemical method for the direct C-H phosphorylation of arenes with trialkyl phosphites, which notably does not require any molecular catalysts or chemical oxidants. nih.gov

Future research could systematically investigate the electrochemical behavior of this compound. This would involve studying its oxidation and reduction potentials and exploring its reactivity with a range of organic substrates under electrolytic conditions. Such research could lead to the development of novel, efficient, and environmentally friendly methods for synthesizing complex organophosphorus molecules. The table below outlines potential electrochemical reactions involving phosphites.

| Reaction Type | Description | Potential Outcome for this compound |

| Oxidative Coupling | Anodic oxidation of the phosphite to form a reactive radical cation, which then couples with another substrate (e.g., an arene or alkene). beilstein-journals.orgnih.gov | Direct formation of a C-P bond, leading to aryl or alkyl phosphonates. |

| Reductive Coupling | Cathodic reduction to generate a reactive species for coupling reactions. | Formation of novel phosphorus-containing structures. |

| C-P Bond Formation | Electrochemical coupling of phosphites with various organic compounds, such as alkenes or heteroaromatics. beilstein-journals.org | Synthesis of a diverse range of functionalized phosphonates. |

Photochemical Reactivity: Photochemistry offers unique pathways for chemical transformations by accessing excited electronic states of molecules. While the specific photochemistry of this compound is not extensively documented, research on related organophosphorus compounds provides a foundation for future exploration. Studies on the photodegradation of organophosphorus insecticides show that these molecules undergo transformations such as oxidation and cleavage upon exposure to light. nih.gov The photochemical oxidation of phosphites to phosphates has also been observed. researchgate.net

Future research could explore the use of photosensitizers or photocatalysts to drive specific reactions of this compound. For example, light-induced reactions with unsaturated compounds could lead to the formation of new C-P bonds via radical mechanisms. Investigating the interaction of this compound with photochemically generated reactive species, such as singlet oxygen or peroxy radicals, could also unveil novel transformation pathways. city.ac.uk This could lead to the development of light-driven synthetic methods that are highly selective and operate under ambient temperature and pressure.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of new synthetic routes. mdpi.com For reactions involving this compound, these computational tools hold significant promise.

Reaction Prediction: Machine learning models can be trained on vast datasets of known chemical reactions to predict the products, yields, and selectivity of new, unseen reactions. nih.gov By analyzing the structural features of reactants like this compound and co-reactants, along with reaction conditions (catalyst, solvent, temperature), AI algorithms can anticipate the most likely outcome. This predictive capability can significantly reduce the number of trial-and-error experiments required in the laboratory, saving time and resources. nih.gov For instance, a neural network could be trained to predict the success of a Horner-Wadsworth-Emmons reaction using a novel phosphonate (B1237965) derived from this compound.

Optimization of Synthesis: AI can also be employed to optimize the synthetic routes for this compound and its derivatives. By analyzing the complex interplay between various reaction parameters, machine learning algorithms can identify the optimal conditions to maximize yield and minimize byproducts. This is particularly valuable for complex, multi-step syntheses where manual optimization is challenging. An AI-driven platform could suggest the ideal temperature, pressure, and catalyst loading for a specific transformation involving this compound, accelerating the development of efficient and robust synthetic protocols.

Discovery of Novel Reactivity: Beyond prediction and optimization, AI has the potential to aid in the discovery of entirely new reactions. By analyzing patterns in chemical reactivity data, machine learning models may identify non-obvious relationships and propose novel transformations that have not yet been explored experimentally. mdpi.com In the context of this compound, an AI model might suggest novel coupling partners or unprecedented reaction pathways based on the electronic and steric properties of the molecule. This synergy between computational prediction and experimental validation is poised to accelerate the pace of discovery in organophosphorus chemistry.

The table below outlines the potential applications of AI and ML in the study of this compound.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Product Prediction | Training neural networks on reaction databases to predict the major product of a given reaction. nih.gov | Faster screening of potential reactions and reagents, reducing experimental workload. |

| Yield Optimization | Using algorithms to model the relationship between reaction conditions and yield. | Identification of optimal synthetic conditions for higher efficiency and purity. |

| Retrosynthesis Planning | AI-powered tools that suggest synthetic pathways to a target molecule. | Design of novel and efficient routes to complex molecules derived from this compound. |

| Mechanism Elucidation | Analyzing computational and experimental data to propose likely reaction mechanisms. | Deeper understanding of the reactivity of this compound. |

While some applications of machine learning in organophosphorus chemistry have focused on predicting biological activity or toxicity, the application to reaction prediction and synthesis design is a rapidly growing field. nih.govarxiv.org The continued development of sophisticated algorithms and the expansion of high-quality reaction databases will undoubtedly provide powerful new tools for researchers working with this compound.

Q & A

Q. What are the common synthetic routes for diethyl methyl phosphite, and how can reaction conditions be optimized for laboratory-scale synthesis?

this compound is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with methanol and ethanol under controlled conditions. Key steps include:

- Stepwise alcohol addition : Adding methanol first to form methyl phosphite intermediates, followed by ethanol to introduce the ethyl groups .

- Solvent-free synthesis : Using a specialized glass apparatus to minimize side reactions and improve yield (e.g., 83–84% yield achieved at 17 mm Hg) .

- Temperature control : Maintaining reaction temperatures below 50°C to prevent decomposition of reactive intermediates . Optimization strategies include adjusting molar ratios (e.g., PCl₃:ROH = 1:3) and employing inert atmospheres to reduce oxidation .

Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?

- NMR spectroscopy : ¹H and ³¹P NMR are critical for confirming the presence of methyl and ethyl groups and verifying phosphite ester bonding .

- FT-IR spectroscopy : Peaks at 1020–1050 cm⁻¹ (P–O–C stretching) and 1250–1300 cm⁻¹ (P=O) validate the phosphite structure .

- Gas chromatography-mass spectrometry (GC-MS) : Used to detect trace impurities (e.g., residual alcohols or chlorinated byproducts) .

- Elemental analysis : Confirms molecular formula (C₄H₁₁O₃P) and phosphorus content .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water, which may hydrolyze the compound .

- Storage : Keep in airtight containers under nitrogen to prevent moisture ingress and degradation .

- Toxicity considerations : Limited carcinogenicity data classify it as Group 3 (not classifiable for human carcinogenicity), but prolonged exposure risks require monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound derivatives in polymerization reactions?

Discrepancies in catalytic performance (e.g., in isoprene polymerization) often stem from:

- Ligand-electron donor interactions : Diethyl phosphite’s electron-donating capacity varies with solvent polarity and metal center coordination .

- Temperature sensitivity : Higher temperatures (>60°C) may degrade phosphite ligands, reducing catalyst stability. Controlled kinetic studies using differential scanning calorimetry (DSC) can identify optimal thermal ranges .

- Comparative benchmarking : Use standardized substrates (e.g., high cis-polybutadiene) to isolate phosphite-specific effects from other variables .

Q. What advanced methodologies enable the use of this compound in multi-component reactions for synthesizing α-aminophosphonates?

- Kabachnik–Fields reaction : Combine aldehydes, amines, and this compound under microwave irradiation to accelerate imine formation and P–C bond coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, yielding >90% conversion in 2 hours .

- Chiral catalysis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to achieve stereocontrol in α-aminophosphonate synthesis .

Q. How does this compound’s thermal stability influence its efficacy as a flame retardant in polymer composites?

- Thermogravimetric analysis (TGA) : this compound derivatives decompose at 200–250°C, releasing phosphorus-containing radicals that quench combustion .

- Synergistic additives : Combining with melamine or DOPO enhances char formation, as shown by cone calorimetry (reduced peak heat release rates by 40%) .

- Mechanistic studies : Use pyrolysis-GC-MS to identify volatile decomposition products (e.g., PO• radicals) responsible for flame inhibition .

Q. What strategies address regulatory challenges in using this compound for environmentally sensitive applications?

- Ecotoxicology profiling : Conduct Daphnia magna and algae growth inhibition tests to assess aquatic toxicity (required under REACH regulations) .

- Degradation studies : Hydrolysis half-life (t₁/₂) in water ranges from 2–7 days, necessitating biodegradation assays for environmental risk assessment .

- Alternatives development : Explore bio-derived phosphites (e.g., from glycerol) to reduce regulatory hurdles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.